Enhanced Lipophilicity: XLogP3-AA Comparison vs. 2-Unsubstituted and 2-Methyl Analogs
The 2-chloro substituent substantially increases computed lipophilicity relative to the 2-unsubstituted and 2-methyl analogs, as quantified by PubChem-computed XLogP3-AA values. The target compound (2-chloro) has an XLogP3-AA of 1.9 [1], versus 0.9 for the 2-unsubstituted analog imidazo[1,2-a]pyridin-3-ylmethanol (CAS 30489-43-1) [2] and 1.3 for the 2-methyl analog (CAS 30489-44-2) [3]. This represents a 2.1-fold increase over the unsubstituted congener and a 1.5-fold increase over the methyl analog. Higher lipophilicity generally correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 (PubChem CID 4678178) |
| Comparator Or Baseline | 2-Unsubstituted analog: XLogP3-AA = 0.9 (PubChem CID 13634586); 2-Methyl analog: XLogP3-AA = 1.3 (PubChem CID 7060539) |
| Quantified Difference | ΔXLogP3-AA = +1.0 vs. 2-unsubstituted; ΔXLogP3-AA = +0.6 vs. 2-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and oral bioavailability predictions, making the 2-chloro analog a more suitable starting point for cell-permeable probe or lead compound design.
- [1] PubChem Compound Summary CID 4678178. (2-Chloroimidazo[1,2-a]pyridin-3-yl)methanol. Computed Properties: XLogP3-AA = 1.9. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary CID 13634586. (Imidazo[1,2-a]pyridin-3-yl)methanol. Computed Properties: XLogP3-AA = 0.9. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary CID 7060539. (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol. Computed Properties: XLogP3-AA = 1.3. National Center for Biotechnology Information (2025). View Source
